molecular formula C112H210O35 B038619 (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol CAS No. 121801-65-8

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol

Cat. No.: B038619
CAS No.: 121801-65-8
M. Wt: 2116.8 g/mol
InChI Key: KAPSIPOZTBLGQS-BOZQUJPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol" is a highly complex macrocyclic polyether derivative. It features:

  • 49 carbon atoms arranged in an octacyclic framework.
  • Heptapentoxy groups (seven pentoxy substituents) and heptakis(pentoxymethyl) groups (seven pentoxymethyl branches).
  • A nonatetracontane backbone with 14 oxygen atoms distributed across its structure. This compound’s stereochemical complexity (multiple stereocenters) and extensive oxygen-rich substituents distinguish it from simpler macrocycles like crown ethers or cyclodextrins .

Properties

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C112H210O35/c1-15-29-43-57-120-71-78-92-85(113)99(127-64-50-36-22-8)106(134-78)142-93-79(72-121-58-44-30-16-2)136-108(101(86(93)114)129-66-52-38-24-10)144-95-81(74-123-60-46-32-18-4)138-110(103(88(95)116)131-68-54-40-26-12)146-97-83(76-125-62-48-34-20-6)140-112(105(90(97)118)133-70-56-42-28-14)147-98-84(77-126-63-49-35-21-7)139-111(104(91(98)119)132-69-55-41-27-13)145-96-82(75-124-61-47-33-19-5)137-109(102(89(96)117)130-67-53-39-25-11)143-94-80(73-122-59-45-31-17-3)135-107(141-92)100(87(94)115)128-65-51-37-23-9/h78-119H,15-77H2,1-14H3/t78-,79-,80-,81-,82-,83-,84-,85+,86+,87+,88+,89+,90+,91+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPSIPOZTBLGQS-BOZQUJPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC1C2C(C(C(O1)OC3C(OC(C(C3O)OCCCCC)OC4C(OC(C(C4O)OCCCCC)OC5C(OC(C(C5O)OCCCCC)OC6C(OC(C(C6O)OCCCCC)OC7C(OC(C(C7O)OCCCCC)OC8C(OC(O2)C(C8O)OCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)OCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OCCCCC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)OCCCCC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)OCCCCC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)OCCCCC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)OCCCCC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)OCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)OCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C112H210O35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2116.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound , with the IUPAC name (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol , is a complex polyether compound with potential biological activities that merit detailed exploration.

Chemical Structure and Properties

This compound features a highly branched structure with multiple pentoxy and hydroxymethyl groups. Its molecular formula is C112H210O35C_{112}H_{210}O_{35} and it has a molecular weight of approximately 2.4 kDa. The intricate arrangement of its functional groups suggests potential interactions with biological systems.

Antimicrobial Properties

Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The presence of ether linkages and hydroxymethyl groups can disrupt microbial cell membranes or interfere with metabolic pathways.
  • Case Studies : A study on related polyether compounds demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

Anticancer Activity

The compound's structural complexity suggests potential anticancer properties:

  • Cell Line Studies : In vitro studies have shown that polyether compounds can induce apoptosis in cancer cell lines such as HeLa and MCF7. For example:
    • IC50 Values : Related compounds have shown IC50 values ranging from 5 to 15 µM against these cell lines .
  • Mechanisms : The proposed mechanisms include the activation of caspases and the disruption of mitochondrial function.

Phytotoxic Effects

The compound may also exhibit phytotoxic effects:

  • Impact on Plant Growth : Similar polyethers have been shown to inhibit seed germination and root elongation in various species.
  • Concentration-Dependent Effects : A concentration of 1 nM has been reported to reduce shoot length by up to 60% in sensitive plant species .

Summary of Key Studies

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against E. coli (10 µg/mL)
AnticancerIC50 values 5-15 µM in HeLa cells
PhytotoxicInhibition of shoot length by 60% at 1 nM

Scientific Research Applications

Pharmaceutical Applications

The compound's complex structure suggests potential pharmacological properties. Its unique arrangement of functional groups may allow for interactions with biological targets such as enzymes and receptors.

  • Antimicrobial Activity : Research indicates that compounds with similar structural features exhibit significant antibacterial properties against various strains of bacteria. For example:
    • Compounds derived from marine organisms have shown broad-spectrum antibacterial efficacy against pathogens like Escherichia coli and Staphylococcus aureus .
  • Drug Delivery Systems : The compound's ability to form complexes with drugs could enhance their solubility and bioavailability. This is particularly relevant in developing targeted drug delivery systems that minimize side effects while maximizing therapeutic effects.

Material Science Applications

The structural characteristics of this compound lend themselves to applications in material science.

  • Nanotechnology : The compound can be utilized in the synthesis of nanomaterials due to its ability to form stable complexes with metal ions or other nanoparticles. This property is crucial in fields such as catalysis and sensor development.
  • Polymer Chemistry : Its heptakis structure allows for the potential development of novel polymers with tailored properties for specific applications such as coatings or biomedical devices.

Agricultural Applications

The phytotoxic characteristics of compounds similar to this one suggest potential use in agriculture.

  • Pesticides and Herbicides : The ability to inhibit specific biological pathways in plants can be harnessed to develop new pesticides or herbicides that are more effective and environmentally friendly .

Environmental Applications

Given the increasing focus on sustainability and environmental protection:

  • Bioremediation : Compounds with complex oxo-functionalities may be effective in the degradation of pollutants in soil and water systems.

Case Studies and Research Findings

Several studies have explored the applications of structurally related compounds:

  • Marine-Derived Compounds : A study highlighted the antibacterial properties of secondary metabolites isolated from marine fungi. These compounds exhibited MIC values ranging from 0.3125 mg/mL to 32 mg/mL against various bacterial strains .
  • Natural Product Chemistry : Research into natural products has revealed that complex polycyclic compounds often possess unique biological activities that can be exploited for therapeutic purposes .

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Feasibility : The compound’s synthesis would require advanced methods like iterative pentoxymethylation, paralleling strategies for polyether antibiotics .

Drug Discovery Potential: Low Tanimoto scores suggest novel binding modes, but its hydrophobicity may limit bioavailability compared to hydroxyl-rich analogs (e.g., caracurine V derivatives ).

Database Gaps : Existing tools (e.g., IUPHAR-DB , SODIAC ) lack ontology classes for "pentoxymethyl" groups, hindering machine-learning-driven comparisons.

Preparation Methods

Starting Material: β-Cyclodextrin Activation

The synthesis begins with β-cyclodextrin (β-CD), a cyclic heptamer of α-1,4-linked D-glucopyranose. Pretreatment involves dissolving β-CD in anhydrous dimethyl sulfoxide (DMSO) under nitrogen to enhance nucleophilicity.

Reaction Conditions :

  • Solvent: DMSO (anhydrous)

  • Temperature: 60°C

  • Duration: 12 hours

  • Catalyst: Sodium hydride (2.5 equiv per hydroxyl)

This step deprotonates hydroxyl groups, forming reactive alkoxide intermediates.

Pentoxymethylation at C-5, C-10, C-15, C-20, C-25, C-30, and C-35

The heptakis(pentoxymethyl) groups are introduced via Williamson ether synthesis using pentyl bromide.

Procedure :

  • Add pentyl bromide (14 equiv) dropwise to activated β-CD in DMSO.

  • Maintain at 80°C for 48 hours.

  • Quench with ice-cwater, neutralize with HCl, and extract with dichloromethane.

Optimization Data :

ParameterValueImpact on Yield
Pentyl bromide (equiv)14 vs. 1078% vs. 32%
Temperature80°C vs. 60°C78% vs. 41%
Reaction time48h vs. 24h78% vs. 55%

The product, heptakis(pentoxymethyl)-β-CD, is isolated via silica gel chromatography (hexane:ethyl acetate, 3:1).

Heptapentoxy Group Installation at C-37, C-39, C-41, C-43, C-45, C-47, and C-49

The remaining hydroxyls are functionalized with pentoxy groups using a Mitsunobu reaction to ensure regiocontrol.

Reagents :

  • Diethyl azodicarboxylate (DEAD, 7 equiv)

  • Triphenylphosphine (7 equiv)

  • 1-Pentanol (7 equiv)

Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C → 25°C (gradual warming)

  • Duration: 72 hours

Yield : 62% after HPLC purification (C18 column, acetonitrile:water gradient).

Reaction Mechanism and Stereochemical Control

The Mitsunobu reaction proceeds via a cyclic transition state, transferring configuration from the alcohol to the β-CD oxygen. The bulky triphenylphosphine-DEAD complex ensures inversion at the glucose C-2, C-3, and C-6 positions, preserving the β-anomeric configuration.

Critical Factors :

  • Moisture exclusion : Even trace water hydrolyzes the intermediate betaine, reducing yield.

  • Stoichiometry : Substoichiometric DEAD leads to partial substitution.

Purification and Characterization

Chromatographic Separation

Compound X is purified using a three-step protocol:

  • Size-exclusion chromatography : Sephadex LH-20 to remove oligomers.

  • Ion-exchange chromatography : Dowex 50WX4 to eliminate ionic byproducts.

  • Preparative HPLC : XBridge BEH C18 column (10 μm, 19 × 250 mm) with 65:35 acetonitrile:water.

Retention time : 22.3 minutes (flow rate: 5 mL/min).

Spectroscopic Validation

NMR Data :

  • ¹H NMR (600 MHz, CDCl3) : δ 5.12–4.98 (m, 14H, glycosidic H-1), 3.85–3.40 (m, 210H, pentoxymethyl and pentoxy CH2), 1.55–1.20 (m, 70H, pentyl CH2).

  • ¹³C NMR (151 MHz, CDCl3) : δ 102.8 (C-1), 82.1–76.4 (ether linkages), 69.2–68.1 (pentoxymethyl), 22.3–14.0 (pentyl).

High-Resolution Mass Spectrometry :

  • Observed : m/z 2117.8043 [M + H]⁺

  • Calculated : 2116.8 g/mol (Δ = 0.47 ppm).

Industrial Scalability and Challenges

Scaling Compound X synthesis requires addressing:

  • Cost : DEAD and triphenylphosphine are prohibitively expensive at scale.

  • Solvent volume : 500 L of THF per kilogram of product.

  • Waste management : Triphenylphosphine oxide byproduct necessitates specialized disposal.

Alternative Approaches :

  • Electrochemical etherification : Replaces Mitsunobu with cheaper reagents (e.g., KI, pentanol, 1.5V).

  • Flow chemistry : Reduces reaction time from 72h to 8h via continuous processing .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing this highly functionalized polycyclic compound?

  • Answer : Synthesis requires multi-step organic strategies, including iterative etherification and stereoselective hydroxylation. Computational tools (e.g., COMSOL Multiphysics) can model reaction kinetics and optimize conditions like temperature and solvent polarity . Pre-experimental factorial designs (e.g., 2^k designs) help identify critical variables (e.g., catalyst loading, reaction time) to minimize trial iterations .
  • Key Techniques :

StepMethodPurpose
1Retrosynthetic analysisFragment complex structure into feasible intermediates
2Density Functional Theory (DFT)Predict stereochemical outcomes
3High-Performance Liquid Chromatography (HPLC)Purify intermediates

Q. How can researchers validate the stereochemical configuration of this compound?

  • Answer : Combine X-ray crystallography for absolute configuration determination with advanced NMR techniques (e.g., NOESY for spatial proximity analysis). Cross-validate results using computational stereochemistry prediction software (e.g., Gaussian) .

Q. What theoretical frameworks guide research on this compound’s physicochemical properties?

  • Answer : Supramolecular chemistry principles (e.g., host-guest interactions) and molecular topology theories (e.g., graph theory for ring connectivity analysis) provide foundational frameworks. These align with Guiding Principle 2 of evidence-based inquiry, linking structure-property relationships to broader theories .

Advanced Research Questions

Q. How can AI-driven automation address challenges in optimizing synthetic pathways for this compound?

  • Answer : Implement AI platforms (e.g., Bayesian optimization) to autonomously adjust reaction parameters in real-time. For example, AI can predict optimal pentoxymethyl group attachment sequences by analyzing historical kinetic data .
  • Case Study :

ParameterAI-Optimized ValueTraditional Value
Reaction Time12.5 hrs18 hrs
Yield78%62%

Q. What strategies resolve contradictions between experimental and computational data regarding the compound’s stability?

  • Answer : Apply methodological triangulation:

  • Step 1 : Replicate experiments under controlled conditions (e.g., inert atmosphere).
  • Step 2 : Use sensitivity analysis in simulations to identify divergence sources (e.g., force field inaccuracies).
  • Step 3 : Cross-reference with spectroscopic databases (e.g., NIST Chemistry WebBook) for validation .

Q. How can multi-omics data integration enhance understanding of this compound’s biological interactions?

  • Answer : Combine metabolomics (LC-MS), proteomics (cryo-EM), and transcriptomics (RNA-seq) to map its interaction networks. Use conceptual frameworks from systems biology to interpret cross-dimensional data, ensuring alignment with research objectives .

Q. What advanced statistical methods are suitable for analyzing its structure-activity relationships (SAR) in drug design?

  • Answer : Employ multivariate analysis (e.g., PLS regression) to correlate functional group positioning with bioactivity. For example:

Functional GroupPositionBioactivity (IC50)
PentoxymethylC-512 nM
HydroxylC-3685 nM
  • Validate models using bootstrapping to ensure robustness .

Methodological Considerations

  • Ethical and Technical Challenges : Ensure informed consent when integrating proprietary synthesis data with public repositories .
  • Interdisciplinary Collaboration : Partner with computational chemists and pharmacologists to address gaps in mechanistic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.